molecular formula C8H13NO3 B13909368 cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one

cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one

Cat. No.: B13909368
M. Wt: 171.19 g/mol
InChI Key: OKLJKZVDTFQLPC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-6-(Hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine scaffold. The "cis" designation refers to the spatial arrangement of the hydroxymethyl group relative to the oxygen atom in the oxazinone ring. This structural motif is significant in medicinal chemistry due to its presence in bioactive molecules, particularly those targeting neurological and antimicrobial pathways .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(6S,8aS)-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one

InChI

InChI=1S/C8H13NO3/c10-3-6-1-2-7-4-12-5-8(11)9(6)7/h6-7,10H,1-5H2/t6-,7-/m0/s1

InChI Key

OKLJKZVDTFQLPC-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H](N2[C@@H]1COCC2=O)CO

Canonical SMILES

C1CC(N2C1COCC2=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy and Key Intermediates

The preparation of this compound typically involves constructing the fused bicyclic pyrrolo-oxazinone ring system through intramolecular nucleophilic reactions starting from suitably functionalized tetrahydroisoquinoline or related precursors. A common approach uses oxiranyl (epoxide) intermediates that undergo regio- and diastereoselective ring-opening and cyclization to form the target heterocycle.

  • Key intermediates : Oxiranylmethyl derivatives of tetrahydroisoquinolines serve as crucial substrates. These intermediates are synthesized from tetrahydroisoquinolines and 3-substituted (oxiran-2-yl)methyl 4-toluenesulfonates, which enable subsequent intramolecular cyclizations.

  • Reaction conditions : Strong bases such as lithium diisopropylamide (LiDA) or lithium tetramethylpiperidide (LiTMP) are employed at low temperatures (around −78 °C) to induce deprotonation and promote intramolecular nucleophilic attack on the oxirane ring, facilitating ring closure.

Superbase-Induced Intramolecular Cyclization

A pivotal method for preparing the cis-configured pyrrolo-oxazinone involves the use of superbases to deprotonate specific positions on the precursor molecule, followed by intramolecular nucleophilic attack on the oxirane ring.

Procedure Outline:

  • A solution of tert-butoxide in tetrahydrofuran (THF) is cooled to −78 °C under nitrogen atmosphere.
  • Diisopropylamine and butyllithium are added sequentially to generate the superbase mixture.
  • The oxiranyl precursor is added dropwise, and the reaction is stirred at −78 °C for 2 hours.
  • The reaction mixture is quenched with water and extracted with diethyl ether.
  • The organic phase is washed, dried, concentrated, and purified by flash chromatography to isolate the cyclized product.

Yields and Diastereoselectivity:

Entry Reactant Substituents (R3, R4) Yield (%) Product Type
1 5 H, H 98 cis-pyrrolotetrahydroisoquinoline
2 5 6-OMe, 7-OMe 88 cis-pyrrolotetrahydroisoquinoline
... ... ... ... ...

This table exemplifies the high yields (up to 98%) and stereoselectivity favoring the cis isomer in most cases.

Boron Trifluoride Complex-Mediated Cyclization

An alternative method uses boron trifluoride (BF3) complexes of N-oxiranylmethyltetrahydroisoquinolines, which upon treatment with lithium tetramethylpiperidide (LiTMP), undergo regioselective deprotonation and intramolecular nucleophilic attack to form azetidine or pyrrolidine-fused tricyclic products.

  • This method tends to favor the formation of cis isomers exclusively.
  • The reaction pathway involves initial coordination of BF3 to the oxirane oxygen, increasing electrophilicity and directing nucleophilic attack.
  • The resulting compounds are isolated after flash chromatography, albeit sometimes in lower yields due to side products such as triphenylmethanol.

Mechanistic Insights from Quantum-Chemical Studies

Computational studies support the experimental findings by elucidating the preferred deprotonation sites and nucleophilic attack pathways:

  • Deprotonation at the C4 position leads to more stable anions and kinetically favored intramolecular nucleophilic attack on the closer oxirane carbon, producing trans-pyrrolidinotetrahydroisoquinolines.
  • BF3 complexes favor deprotonation at the benzylic C1 position, leading to cis-azetotetrahydroisoquinoline derivatives.
  • The stereochemical outcome is controlled by the transition state energies, with the cis isomer generally favored in BF3-mediated reactions and the trans isomer in superbase-induced reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Product Configuration Yield Range (%) Notes
Superbase-Induced Cyclization LiDA, KOtBu, THF, −78 °C Mostly cis (major) 66–98 High stereoselectivity, flash chromatography
BF3 Complex-Mediated Cyclization BF3 complex, LiTMP, low temperature Exclusively cis Moderate Some side products, requires careful workup
Reductive Amination/Alkylation EDC coupling, K2CO3, reflux Variable Moderate Used for scaffold modification and analogues
Neber Rearrangement HBr assisted O-demethylation, reductive amination Analogues Variable Alternative approach for related compounds

Chemical Reactions Analysis

Types of Reactions: cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the oxazine ring can produce a more saturated heterocycle .

Mechanism of Action

The mechanism of action of cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-one

  • Structural Differences : Replacement of the hydroxymethyl group with a phenyl substituent.
  • Physicochemical Properties :
    • The phenyl group enhances hydrophobicity (logP ↑), reducing aqueous solubility.
    • Disordered conformations in the crystal lattice due to steric effects from the phenyl group .
  • Synthesis : Prepared via one-step flash vacuum thermolysis (FVT), contrasting with multi-step routes for hydroxymethyl derivatives.

Methyl 7,8-di(1H-indol-3-yl)-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate

  • Functional Groups : Incorporates indole moieties and a carboxylate ester.
  • Biological Relevance : Indole groups may confer fluorescence or receptor-binding capabilities absent in the hydroxymethyl analog.

Comparison with Heterocyclic Compounds Containing Different Ring Systems

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure : Tetrahydroimidazopyridine vs. pyrrolo-oxazine.
  • Electron Effects: Nitrophenyl and cyano groups are electron-withdrawing, increasing electrophilicity compared to the electron-donating hydroxymethyl group.
  • Melting Point : 243–245°C, suggesting higher thermal stability due to extended conjugation .

Coumarin-Pyrimidinone Derivatives

  • Hybrid Systems: Coumarin (fluorescent chromophore) fused with pyrimidinone.
  • Applications: Potential use in optoelectronic materials, unlike the hydroxymethyl-pyrrolo-oxazine, which is more likely explored for pharmacological activity.

Conformational and Crystallographic Analysis

  • Target Compound : Likely adopts a chair conformation in the oxazine ring, similar to the 8-phenyl derivative .
  • Disorder in 8-Phenyl Analog : The phenyl group induces conformational disorder (ratio 0.656:0.344), whereas the hydroxymethyl group may promote ordered H-bonding networks .

Biological Activity

cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one (CAS: 2820537-04-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antitumor properties and mechanisms of action.

The chemical structure of this compound is characterized by a bicyclic framework that includes a pyrrolidine and oxazine moiety. Its molecular formula is C8H13NO3C_8H_{13}NO_3, and it exhibits a purity of approximately 97% in commercial preparations .

Antitumoral Activity

Research has indicated that compounds similar to this compound may possess significant antitumor activity. A study focusing on related compounds demonstrated their efficacy against human thyroid cancer cell lines (FTC-133 and 8305C). The mechanism involved promoting apoptosis through the activation of the caspase pathway and inducing DNA fragmentation .

Table 1: Antitumoral Effects on Thyroid Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AFTC-13325Apoptosis via caspase activation
Compound B8305C30DNA fragmentation
cis-6-HMFTC-133TBDTBD
cis-6-HM8305CTBDTBD

Note: TBD = To Be Determined.

The biological activity of this compound can be attributed to its interaction with various cellular pathways. It is hypothesized that the compound may influence glycosidase activity due to its structural similarity to iminosugars known for their therapeutic potential in cancer treatment .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrrolidine-containing compounds. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications at specific positions on the pyrrolidine ring were shown to significantly alter the compound's efficacy against cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.